

Comparative Efficacy of Deucravacitinib (Bms-1) and Tofacitinib in Plaque Psoriasis

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Compound of Interest

Compound Name: *Bms-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and underlying mechanisms of two key oral therapies for moderate-to-severe plaque psoriasis: Deucravacitinib (a selective TYK2 inhibitor) and Tofacitinib (a pan-Janus kinase (JAK) inhibitor). The information presented is supported by data from pivotal clinical trials and in vitro studies.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib and Tofacitinib both modulate inflammatory signaling pathways central to the pathogenesis of psoriasis, but they achieve this through distinct mechanisms targeting different members of the Janus kinase family.

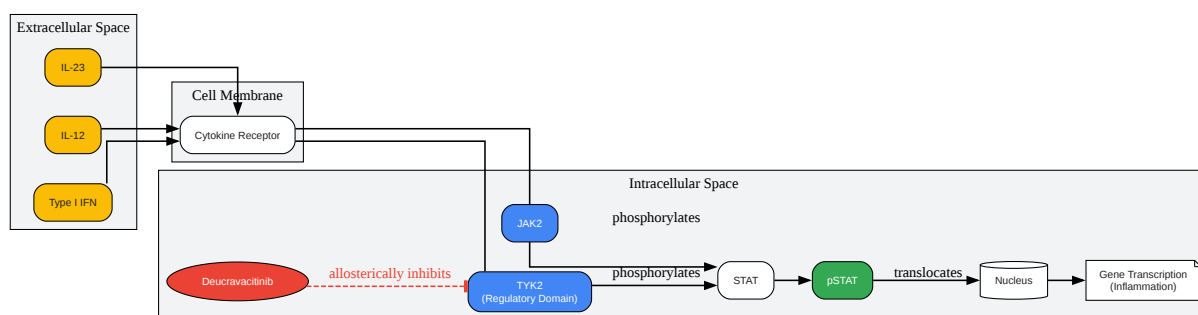
Deucravacitinib (**Bms-1**): A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[1][2] It uniquely binds to the regulatory domain of TYK2, leading to allosteric inhibition that locks the enzyme in an inactive state.[3] This selective action primarily blocks the signaling of key cytokines implicated in psoriasis, including interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs).[1][2] By targeting TYK2, deucravacitinib aims to provide therapeutic benefit with minimal impact on the broader JAK signaling pathways.[2]

Tofacitinib: A Pan-JAK Inhibitor

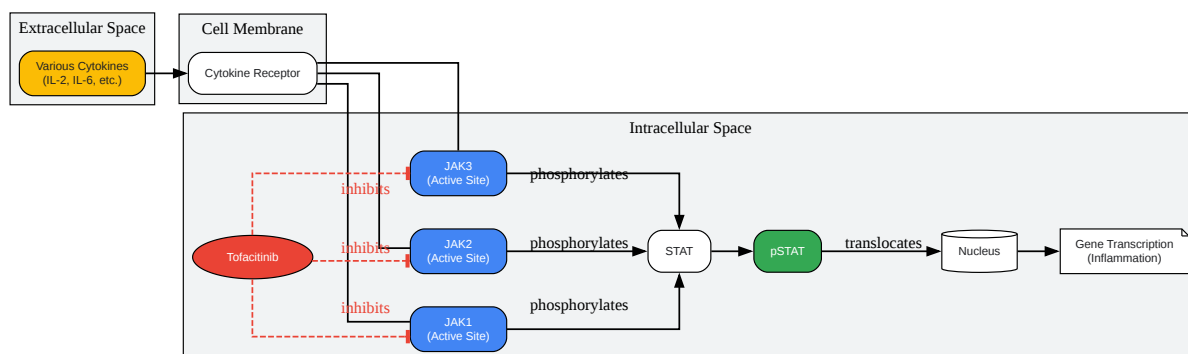
Tofacitinib is an oral inhibitor that targets the ATP-binding site in the catalytic domain of Janus kinases.[4][5] It demonstrates inhibitory activity against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2.[4] This broader inhibition affects the signaling of a wider range of cytokines that are involved in both immune responses and other physiological processes.[4][5] By blocking these JAK-STAT pathways, tofacitinib effectively reduces the production of inflammatory mediators.[5]

Signaling Pathway Diagrams



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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced inflammation.



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Caption: Tofacitinib broadly inhibits JAK enzymes by binding to their active site.

Comparative Efficacy Data

The following tables summarize key efficacy endpoints from head-to-head and placebo-controlled clinical trials in patients with moderate-to-severe plaque psoriasis.

Table 1: Psoriasis Area and Severity Index (PASI) 75 Response at Week 16

Treatment	POETYK PSO-1	POETYK PSO-2
Deucravacitinib 6 mg QD	58.4%	53.0%
Placebo	12.7%	9.4%
Apremilast 30 mg BID	35.1%	39.8%

Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 2: Static Physician's Global Assessment (sPGA) 0/1 (clear or almost clear) Response at Week 16

Treatment	POETYK PSO-1	POETYK PSO-2
Deucravacitinib 6 mg QD	53.6%	49.5%
Placebo	7.2%	8.6%
Apremilast 30 mg BID	32.1%	33.9%

Data from the POETYK PSO-1 (NCT03624127) and POETYK PSO-2 (NCT03625530) trials.

Table 3: Network Meta-Analysis of Oral Therapies for Psoriasis (PASI 75 at 12-16 weeks)

Treatment	PASI 75 Response Rate (vs. Placebo)
Deucravacitinib 6 mg QD	Significantly Superior
Tofacitinib 10 mg BID	Significantly Superior
Deucravacitinib 3 mg BID	Ranked as one of the best treatments for efficacy and safety

This table summarizes findings from a network meta-analysis, which indicates that both deucravacitinib and tofacitinib show superior efficacy over placebo. Some analyses suggest deucravacitinib may have a more favorable balance of efficacy and safety.

Selectivity Profile

The distinct binding mechanisms of deucravacitinib and tofacitinib result in different selectivity profiles for the JAK family kinases.

Table 4: In Vitro Kinase Inhibition (IC50 Values)

Compound	TYK2	JAK1	JAK2	JAK3
Deucravacitinib	Highly Potent	>48-fold lower potency vs. TYK2	>102-fold lower potency vs. TYK2	8- to 17-fold lower potency vs. TYK2
Tofacitinib	176 nM	6.1 nM	12 nM	8.0 nM

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. Data for deucravacitinib is presented as relative potency from whole blood assays. Tofacitinib IC50 values are from in vitro kinase assays.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies cited in this guide.

In Vitro Kinase Inhibition Assay (for Tofacitinib)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

- Objective: To quantify the potency of tofacitinib in inhibiting JAK1, JAK2, and JAK3.
- Methodology: An ELISA-based kinase assay is commonly employed.
 - Plate Coating: Nunc Maxi Sorp plates are coated with a polyglutamic acid-tyrosine (PGT) substrate and incubated overnight.
 - Kinase Reaction: Recombinant human JAK enzyme is added to the wells containing a kinase buffer, ATP, and varying concentrations of tofacitinib. The reaction is incubated to allow for phosphorylation of the substrate.
 - Detection: After incubation, the plates are washed, and an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) is added.
 - Signal Measurement: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

- Data Analysis: The IC50 value is calculated by plotting the inhibition of kinase activity against the log concentration of tofacitinib and fitting the data to a four-parameter logistic curve.

Whole Blood Assay (for Deucravacitinib Selectivity)

This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.

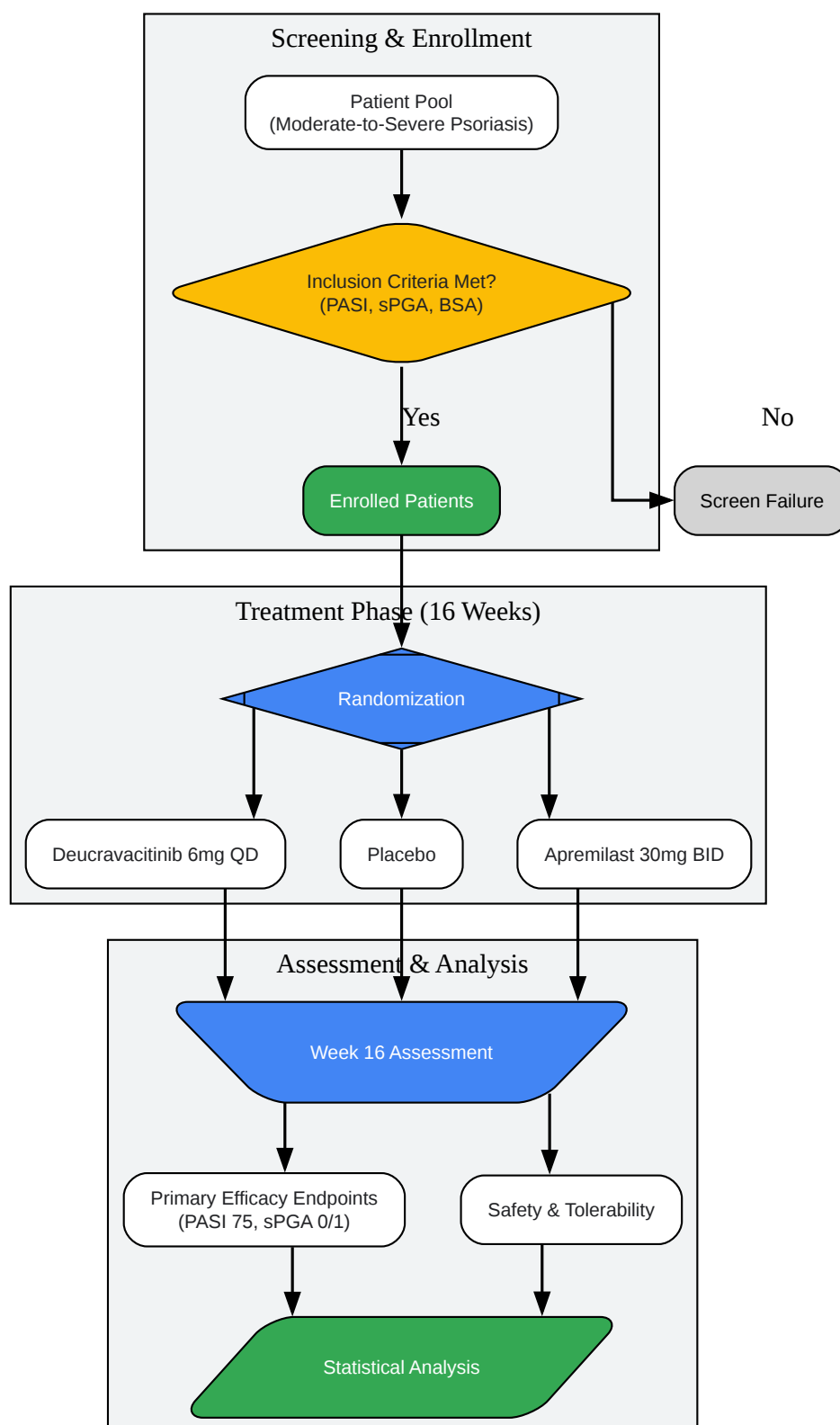
- Objective: To determine the selectivity of deucravacitinib for TYK2 over other JAKs in human whole blood.
- Methodology:
 - Blood Collection and Treatment: Fresh human whole blood is collected and pre-incubated with various concentrations of deucravacitinib.
 - Cytokine Stimulation: Specific cytokines are added to stimulate different JAK-STAT pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).
 - Cell Lysis and Staining: After stimulation, red blood cells are lysed, and the remaining peripheral blood mononuclear cells (PBMCs) are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins (pSTAT).
 - Flow Cytometry: The levels of pSTAT in specific immune cell subsets (e.g., T cells, monocytes) are quantified by flow cytometry.
 - Data Analysis: The IC50 values for the inhibition of each cytokine-induced pSTAT signal are calculated to determine the selectivity profile of deucravacitinib.

Pivotal Phase 3 Clinical Trial Protocol (POETYK PSO-1 - NCT03624127)

This protocol provides a high-level overview of the design of a key clinical trial for deucravacitinib in psoriasis.

- Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.
- Study Design: A multicenter, randomized, double-blind, placebo- and active comparator-controlled Phase 3 trial.
- Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥ 12 , a static Physician's Global Assessment (sPGA) score ≥ 3 , and body surface area (BSA) involvement $\geq 10\%$, who are candidates for systemic therapy or phototherapy.
- Treatment Arms:
 - Deucravacitinib 6 mg once daily (QD)
 - Placebo
 - Apremilast 30 mg twice daily (BID)
- Primary Endpoints (at Week 16):
 - Proportion of patients achieving a PASI 75 response.
 - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).
- Secondary Endpoints: Included assessments of PASI 90, changes in Dermatology Life Quality Index (DLQI), and safety assessments.
- Duration: 52 weeks, with a primary efficacy assessment at 16 weeks.

Experimental Workflow Diagram



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Caption: Workflow of a typical Phase 3 clinical trial for psoriasis therapies.

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